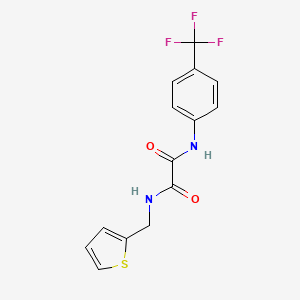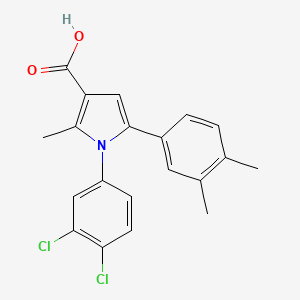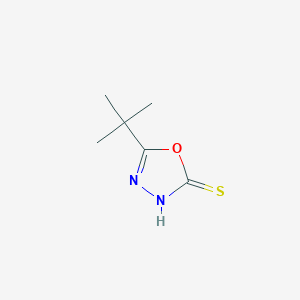
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves the condensation of chlorosulfonyl- and fluorosulfonyl-benzoyl chlorides with specific reagents, leading to the formation of derivatives that can further react to produce a variety of compounds. For example, the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives demonstrates the versatility of sulfonamide and sulfonyl chloride functionalities in synthetic chemistry (Fedyunyaeva & Shershukov, 1993).
Molecular Structure Analysis
The molecular and electronic structures of related compounds, such as sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, have been characterized by X-ray crystallography and computational studies. These analyses provide insights into the effects of molecular geometry on the reactivity and stability of sulfonyl chloride derivatives (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride and its derivatives include transformations into sulfonamides, sulfones, and other sulfonated compounds. These reactions often leverage the reactive sulfonyl chloride group for nucleophilic substitutions, highlighting the compound's versatility as a building block in organic synthesis (Tolmachova et al., 2018).
Physical Properties Analysis
The physical properties of sulfonyl chloride derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in synthesis and material science. For instance, the crystallographic analysis of aromatic sulfonyl fluoride and sulfonyl chloride motifs reveals the influence of different halides on the noncovalent interactions within the solid state, affecting the compound's physical properties and reactivity (Bellia et al., 2022).
Chemical Properties Analysis
The chemical properties of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride derivatives, such as reactivity towards various nucleophiles, stability under different conditions, and potential for further chemical transformations, are essential for their application in organic synthesis and development of new materials. Research into the synthesis and evaluation of covalent inhibitor libraries using sulfonyl fluoride building blocks illustrates the potential of these compounds in medicinal chemistry and drug discovery (Tolmachova et al., 2018).
Applications De Recherche Scientifique
Microbial Degradation and Environmental Impact
Polyfluoroalkyl chemicals, which include compounds like 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride, are extensively used in various industrial and commercial applications. Their environmental degradation, specifically through microbial pathways, is crucial for understanding their fate and potential impact on ecosystems. Studies have shed light on the biodegradation of these compounds, focusing on microbial degradation pathways, the formation of stable intermediates and products, and the environmental implications of such processes (Liu & Avendaño, 2013). Additionally, the presence and impact of these substances in the environment, specifically in aquatic ecosystems, have been scrutinized to understand their persistence and potential harm (Xiao, 2017).
Synthesis and Application in Organic Chemistry
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride is involved in various synthesis processes due to its reactivity. The compound and its related chemicals have been studied for their roles in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This is particularly relevant in the context of electrophilic chlorination and enantioselective chlorination, highlighting its significance in the field of organic chemistry and synthesis (Chachignon, Guyon & Cahard, 2017).
Environmental and Health Perspectives
The widespread use and environmental entry of chemicals similar to 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride, such as benzalkonium chlorides, have raised concerns due to their antimicrobial properties and potential for inducing microbial resistance. Research has emphasized understanding the concentration of these compounds in consumer products and their correlation with the emergence of microbial tolerance, presenting a clear need for regulatory scrutiny and a balanced evaluation of benefits versus risks (Pereira & Tagkopoulos, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(fluoromethylsulfonyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO4S2/c8-15(12,13)7-3-1-6(2-4-7)14(10,11)5-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOYMKDMWKCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CF)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)
![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)
![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)


